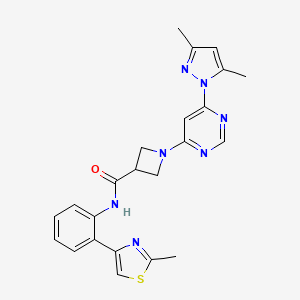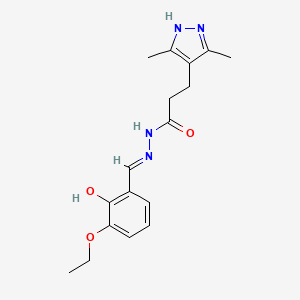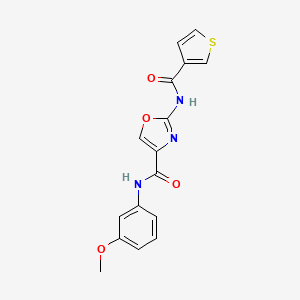![molecular formula C8H14ClN3O2 B2812187 6-Amino-1,3-diazaspiro[4.5]decane-2,4-dione;hydrochloride CAS No. 2411199-86-3](/img/structure/B2812187.png)
6-Amino-1,3-diazaspiro[4.5]decane-2,4-dione;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Amino-1,3-diazaspiro[4.5]decane-2,4-dione hydrochloride is a chemical compound with the CAS Number: 2411199-86-3 . It has a molecular weight of 219.67 . The IUPAC name for this compound is 6-amino-1,3-diazaspiro[4.5]decane-2,4-dione hydrochloride .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, cis-8-Methoxy-1,3-diazaspiro[4.5]decane-2,4-dione, a key intermediate in the synthesis of spirotetramat, was synthesized by catalytic hydrogenation, oxidation, and Bucherer–Bergs reaction with 4-methoxycyclohexan-1-one as raw material . Spirotetramat was obtained in an overall yield of 20.4% by a multi-step reaction sequence including hydrolysis, esterification, acylation, intramolecular condensation, and O-acylation .Molecular Structure Analysis
The InChI code for 6-Amino-1,3-diazaspiro[4.5]decane-2,4-dione hydrochloride is1S/C8H13N3O2.ClH/c9-5-3-1-2-4-8(5)6(12)10-7(13)11-8;/h5H,1-4,9H2,(H2,10,11,12,13);1H . This code provides a unique identifier for the molecular structure of the compound. Chemical Reactions Analysis
While specific chemical reactions involving 6-Amino-1,3-diazaspiro[4.5]decane-2,4-dione hydrochloride are not available in the retrieved data, the synthesis process of similar compounds involves reactions such as catalytic hydrogenation, oxidation, Bucherer–Bergs reaction, hydrolysis, esterification, acylation, intramolecular condensation, and O-acylation .Scientific Research Applications
Crystal Structure Analysis
The study of the crystal structure of related compounds, such as 3'-Aminocyclohexanespiro-5'-hydantoinphenylboronic acid, reveals that molecules are held together by hydrogen bonds and an N—H⋯π interaction, providing insights into the compound's structural characteristics (Shivachev, Petrova, & Naydenova, 2006).
Anticonvulsant Profiles
Research into derivatives of 6-Amino-1,3-diazaspiro[4.5]decane-2,4-dione; hydrochloride indicates their potential in the synthesis of anticonvulsant agents. For instance, certain new 6-Aryl-9-substituted-6,9-diazaspiro-[4.5]decane-8,10-diones showed significant anticonvulsant activity in preclinical studies, highlighting the therapeutic potential of these compounds in epilepsy treatment (Aboul-Enein et al., 2014).
Pharmacological Research
Another research avenue explores the synthesis and structure–activity relationship of novel 8-amino-3-[2-(4-fluorophenoxy)ethyl]-1,3-diazaspiro[4.5]decane-2,4-dione derivatives as anticonvulsant agents. This work aims to better understand the relationship between chemical structure and anticonvulsant activity, with several compounds showing promising results in preclinical tests (Madaiah et al., 2012).
Hypoglycemic Activity
Derivatives of 6-Amino-1,3-diazaspiro[4.5]decane-2,4-dione; hydrochloride have been studied for their hypoglycemic activity, demonstrating the potential for diabetes treatment. For example, 3-(arylsulfonyl)spiroimidazolidine-2,4-diones showed excellent hypoglycemic activity in animal models, suggesting these compounds could be useful in managing blood sugar levels (Iqbal et al., 2012).
Safety and Hazards
properties
IUPAC Name |
6-amino-1,3-diazaspiro[4.5]decane-2,4-dione;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O2.ClH/c9-5-3-1-2-4-8(5)6(12)10-7(13)11-8;/h5H,1-4,9H2,(H2,10,11,12,13);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCLFJXZCMVSFRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C(C1)N)C(=O)NC(=O)N2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Amino-1,3-diazaspiro[4.5]decane-2,4-dione;hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Fluoro-2-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]-1,3-benzoxazole](/img/structure/B2812106.png)
![2-Benzyl 8-tert-butyl 4-ethyl 2,8-diazaspiro[4.5]decane-2,4,8-tricarboxylate](/img/structure/B2812107.png)




![N-({[3,3'-bithiophene]-5-yl}methyl)-5-methylthiophene-2-sulfonamide](/img/structure/B2812114.png)




![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(4-isopropylphenyl)-1H-pyrrole-2-carboxamide](/img/structure/B2812126.png)
![[4-[(E)-2-cyano-3-(2-fluoroanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] 4-methylbenzoate](/img/structure/B2812127.png)
![2-((5-methyl-4-oxo-7-phenyl-3-propyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2812128.png)